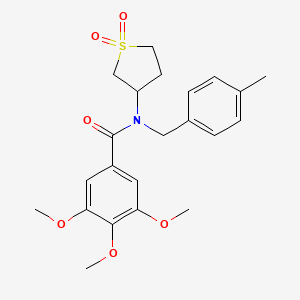

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide

説明

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl core. The molecule features two distinct substituents:

- N-(4-methylbenzyl): A para-methyl-substituted benzyl group, contributing hydrophobic character and steric bulk.

特性

分子式 |

C22H27NO6S |

|---|---|

分子量 |

433.5 g/mol |

IUPAC名 |

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C22H27NO6S/c1-15-5-7-16(8-6-15)13-23(18-9-10-30(25,26)14-18)22(24)17-11-19(27-2)21(29-4)20(12-17)28-3/h5-8,11-12,18H,9-10,13-14H2,1-4H3 |

InChIキー |

NLACMHYFLYZEBK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,4,5-トリメトキシ-N-(4-メチルベンジル)ベンズアミドの合成は、通常、ベンズアミドコアの形成、ジオキシドテトラヒドロチオフェニル基の導入、トリメトキシベンジル基の結合を含む複数の段階を必要とします。温度、溶媒、触媒などの特定の反応条件はこの化合物の合成を成功させるために重要です。

工業生産方法

この化合物の工業生産方法は、高収率と高純度を確保するために、合成経路の最適化を含む可能性があります。これには、連続フローリアクターの使用、高度な精製技術、厳格な品質管理対策が含まれる可能性があります。

化学反応の分析

科学研究の応用

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できる。

生物学: 生化学的研究におけるプローブまたはリガンドとして役立つ可能性がある。

医学: 潜在的な治療的用途には、特定の生物学的経路の阻害剤またはモジュレーターとして作用することが含まれる。

産業: この化合物は、新素材の開発や化学プロセスにおける触媒として使用できる。

科学的研究の応用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.

作用機序

類似の化合物との比較

類似の化合物

- N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-4-メチルベンズアミド

- N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-メトキシベンズアミド

独自性

N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,4,5-トリメトキシ-N-(4-メチルベンジル)ベンズアミドは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与されているため、ユニークです。類似の化合物と比較して、反応性、結合親和性、生物活性などが異なる可能性があり、研究開発にとって貴重な分子となっています。

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Tetrahydrothiophene Sulfone Derivatives

The tetrahydrothiophene sulfone moiety distinguishes this compound from simpler benzamides. Key analogs include:

Key Observations :

- The sulfone group improves aqueous solubility relative to non-oxidized thiophene analogs .

Comparison with Non-Sulfone Benzamides

Trimethoxybenzamides lacking the sulfone group exhibit distinct physicochemical and biological profiles:

Key Observations :

- The sulfone group in the target compound may enhance metabolic stability compared to esters or thiazoles (e.g., ) .

- Fluorinated or heterocyclic substituents (e.g., VUF15485) improve receptor binding but reduce solubility relative to the target compound .

Structural Determinants of Activity

- Methoxy Groups : The 3,4,5-trimethoxy configuration is critical for P-glycoprotein (P-gp) inhibition (IC50 ~1.4–20 µM in analogs) .

Comparison with Clinically Relevant Analogs

- Tamoxifen Analogs : Compounds like 3,4,5-trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide (PBX2) show dual estrogen receptor (ER) and GPER antagonism, whereas the target compound’s sulfone group may limit ER affinity .

- Anti-Cancer Derivatives : Quinazoline-linked benzamides (e.g., compound 11i) exhibit anti-gastric cancer activity via tubulin inhibition, suggesting the target compound could share similar mechanisms .

Analytical Data

生物活性

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H27NO4S2

- Molecular Weight : 421.6 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide

- Structure : The compound features a tetrahydrothiophene ring with dioxo substituents and a benzamide moiety.

Antimicrobial Activity

Research indicates that compounds containing the dioxothiophene structure exhibit notable antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains. A study reported that certain benzamide derivatives showed significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A series of benzamide derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Notably, compounds with similar structural features demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer types. For example, one study found that certain derivatives exhibited IC50 values below 10 μM against breast cancer cell lines .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using zebrafish embryos have shown that some derivatives of dioxothiophene exhibit low toxicity levels while maintaining high biological activity . This suggests a favorable therapeutic window for further development.

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The benzamide moiety may interact with specific cellular receptors to induce apoptosis in cancer cells.

Case Studies

- Antitubercular Activity : A study synthesized a series of benzamide derivatives related to the compound and tested them against Mycobacterium tuberculosis. The most active compounds showed promising results with IC90 values indicating effective bactericidal activity .

- Cytotoxicity in Cancer Models : Another research effort focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that several derivatives had significant antiproliferative effects with minimal toxicity to normal cells .

Data Summary

| Activity Type | Compound Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Antitubercular | Various benzamide derivatives | 1.35 - 2.18 | Effective against Mycobacterium tuberculosis |

| Anticancer | Benzamide derivatives | <10 | Significant inhibition in breast cancer models |

| Toxicity | Zebrafish embryo model | Low | Indicates favorable safety profile |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。